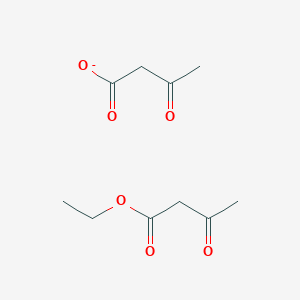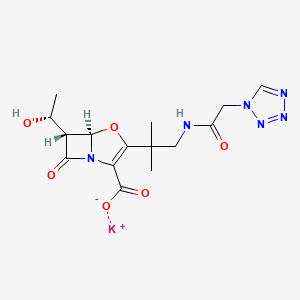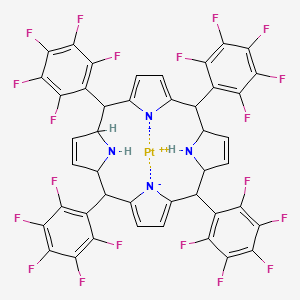
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of noble metal porphyrins. These compounds are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications. The compound features a platinum ion coordinated with a porphyrin ring substituted with pentafluorophenyl groups, which enhances its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin precursor with a platinum salt under controlled conditions. One common method includes the use of platinum(II) chloride and the porphyrin ligand in a solvent such as dichloromethane or chloroform. The reaction is often carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) species, while substitution reactions can result in modified porphyrin complexes with different functional groups .
科学研究应用
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and materials for electronic devices.
作用机制
The mechanism of action of Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to interact with various molecular targets through coordination chemistry. The platinum ion can form stable complexes with biological molecules, influencing their function and activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
相似化合物的比较
Similar Compounds
Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin: Similar structure but without the decahydro modification.
Palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin: Contains palladium instead of platinum.
Ruthenium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin: Contains ruthenium instead of platinum.
Uniqueness
The uniqueness of Platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide lies in its enhanced stability and reactivity due to the presence of pentafluorophenyl groups and the decahydro modification. These features make it particularly suitable for applications requiring high stability and specific reactivity .
属性
分子式 |
C44H18F20N4Pt |
|---|---|
分子量 |
1177.7 g/mol |
IUPAC 名称 |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H18F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-10,15-20,65,68H;/q-2;+2 |
InChI 键 |
HECRYJMOTHGAIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(C3=CC=C([N-]3)C(C4C=CC(N4)C(C5=CC=C([N-]5)C(C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


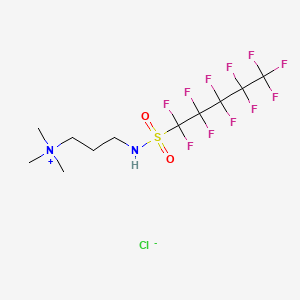
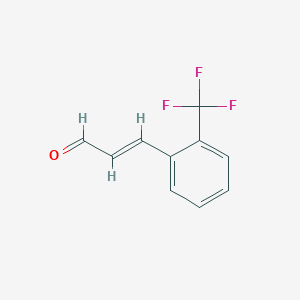
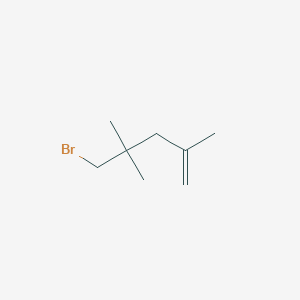
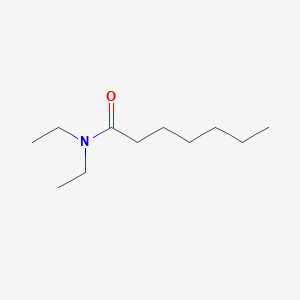
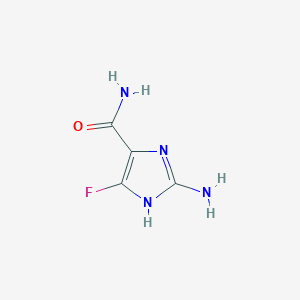

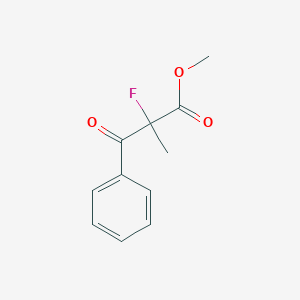
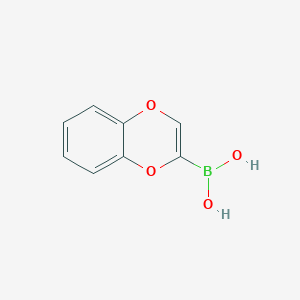
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
